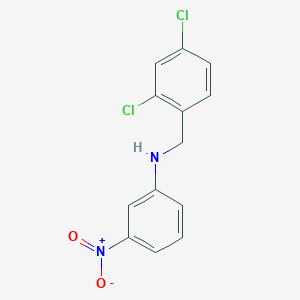

N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine

Description

N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine is a secondary amine featuring a 2,4-dichlorobenzyl group and a 3-nitrophenyl substituent. Its molecular formula is C₁₃H₁₀Cl₂N₂O₂, with a molecular weight of 291.14 g/mol. The compound’s structure comprises two aromatic rings: a 2,4-dichlorobenzyl moiety and a 3-nitrophenyl group linked via an amine bridge.

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2/c14-10-5-4-9(13(15)6-10)8-16-11-2-1-3-12(7-11)17(18)19/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZOLSBJININMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901237063 | |

| Record name | 2,4-Dichloro-N-(3-nitrophenyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-46-5 | |

| Record name | 2,4-Dichloro-N-(3-nitrophenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-N-(3-nitrophenyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine typically involves the following steps:

-

Nucleophilic Substitution Reaction: : The starting material, 2,4-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with 3-nitroaniline. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Reaction Conditions

- Solvent: Anhydrous ethanol or methanol

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

-

Purification: : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride

Reduction: Potassium permanganate, hydrogen peroxide

Substitution: Amines, thiols, sodium hydroxide, potassium carbonate

Major Products Formed

Reduction: N-(2,4-dichlorobenzyl)-N-(3-aminophenyl)amine

Oxidation: N-(2,4-dichlorobenzyl)-N-(3-nitrosophenyl)amine, N-(2,4-dichlorobenzyl)-N-(3-hydroxylamine)amine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Properties

N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine has demonstrated promising antimicrobial activity against several bacterial strains. Notably, it has shown effectiveness against Klebsiella pneumoniae, a pathogen known for its antibiotic resistance. The compound's mechanism may involve binding to penicillin-binding proteins, leading to bacterial cell lysis.

Table 1: Antimicrobial Activity Against Klebsiella pneumoniae

| Compound | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| This compound | 16 µg/mL | Moderate |

| Ciprofloxacin | 8 µg/mL | High |

| Combination (with meropenem) | 4 µg/mL | Synergistic |

Cytotoxicity and Safety Profile

Preliminary studies indicate that this compound exhibits a favorable safety profile, showing no significant cytotoxic effects on mammalian cell lines at therapeutic concentrations. This characteristic makes it a candidate for further clinical development.

Synthesis and Derivatives

The synthesis of this compound involves straightforward chemical reactions that can be optimized for higher yields. Research has focused on developing derivatives of this compound that can enhance its biological activity or target specificity.

Case Study: Synthesis Optimization

A study highlighted the optimization of synthesis conditions to improve the yield of this compound derivatives. By adjusting reaction parameters such as temperature and solvent choice, researchers achieved a significant increase in product purity and yield.

Potential Applications in Medicinal Chemistry

Given its biological activities, this compound can be explored for various therapeutic applications:

- Antibiotic Development : Its effectiveness against resistant strains positions it as a potential lead compound for new antibiotic formulations.

- Combination Therapy : Studies have shown enhanced antibacterial effects when combined with existing antibiotics like ciprofloxacin and meropenem, suggesting its role in overcoming resistance.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Isomers: Para-Nitro vs. Meta-Nitro Substitution

The positional isomer N-(2,4-dichlorobenzyl)-4-nitroaniline (C₁₃H₁₀Cl₂N₂O₂) shares the same molecular formula but differs in the nitro group placement (para vs. meta). Key differences include:

- Crystal Structure : The para-nitro isomer exhibits a near-perpendicular dihedral angle (89.1°) between the dichlorobenzene and nitrobenzene rings, with the nitro group coplanar to its ring (dihedral angle: 3.7°). This arrangement facilitates intermolecular N–H···O hydrogen bonds, stabilizing the crystal lattice .

Schiff Base Analog: p-Chlorobenzylidene-(4-nitrophenyl)-amine

Pyrimidine Derivatives: 2-Chloro-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine

Dichlorobenzyl Amines with Alkyl Substituents

Heterocyclic-Nitrophenyl Hybrids

- 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine (C₁₅H₁₃N₅O₂S): Combines thiazole and pyrimidine moieties.

Data Tables

Table 1: Structural Comparison

Table 3: Physical and Chemical Properties

Research Findings and Implications

- Biological Relevance : Dichlorobenzyl groups are common in pharmacophores (e.g., LY2389575, a mGlu receptor modulator ), suggesting the target compound may have unexplored bioactivity.

- Safety : Related dichlorobenzyl amines exhibit GHS hazards (e.g., H314 for skin corrosion ), indicating the need for careful handling of the target compound.

Biological Activity

N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C₁₃H₁₀Cl₂N₂O₂

- Molecular Weight: 297.14 g/mol

- Structure: The compound features a dichlorobenzyl group and a nitrophenyl amine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes, potentially leading to antimicrobial or anti-inflammatory effects.

- Receptor Binding: The compound can bind to cellular receptors, altering their activity and influencing cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated:

- Inhibition of Gram-positive and Gram-negative Bacteria: The compound was tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | < 5 | Better than penicillin |

| Escherichia coli | < 10 | Comparable to ciprofloxacin |

| Pseudomonas aeruginosa | < 15 | Similar efficacy to gentamicin |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through in vitro assays. It has shown the ability to reduce pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases .

Case Studies

-

DPP-4 Inhibition Study:

A study highlighted the design of derivatives similar to this compound that acted as DPP-4 inhibitors. These derivatives demonstrated over 80% inhibition at doses comparable to established drugs used for diabetes management . -

Antibacterial Screening:

In a comprehensive antibacterial screening involving multiple compounds, those structurally related to this compound exhibited remarkable selectivity against resistant strains of bacteria. The findings suggest potential applications in developing new antibiotics .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine?

The compound can be synthesized via amide bond formation using the Schotten-Baumann reaction , which involves reacting an amine (e.g., 2-(3-chlorophenyl)ethan-1-amine) with an acyl chloride (e.g., 4-nitrobenzoyl chloride) in dichloromethane. Triethylamine is added as a base to neutralize HCl byproducts. The reaction is monitored by TLC, and purification is achieved via column chromatography using neutral Al₂O₃ . Alternative routes include condensation reactions between nitroanilines and aldehydes, as demonstrated in the synthesis of N-(3-nitrophenyl)-N-(pyridin-2-ylmethylene)amine, where catalytic p-toluenesulfonic acid in ethanol facilitates imine formation .

Basic: What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks. For example, aromatic protons in the dichlorobenzyl and nitrophenyl groups appear as distinct multiplet regions.

- Mass Spectrometry (MS) : To verify molecular weight via molecular ion peaks (e.g., [M+H]⁺ or [M]⁺).

- UV-Vis Spectroscopy : To assess electronic transitions, particularly useful if the compound exhibits chromophoric properties .

Advanced: How do substituents influence reaction yields in similar compounds?

Substituent effects are critical in optimizing yields. For example:

- Electron-withdrawing groups (e.g., Cl on benzyl rings) accelerate reactions but may reduce yields due to steric hindrance.

- Electron-donating groups (e.g., methyl) slow reactions but improve yields by stabilizing intermediates .

| Substituent Position | Yield Trend | Reaction Rate |

|---|---|---|

| N-(2,4-Dichlorobenzyl) | High | Fast |

| N-(2-Hydroxybenzyl) | Moderate | Moderate |

| N-(2-Methoxybenzyl) | Low | Slow |

Data adapted from chloroacetamide derivative studies .

Advanced: How can contradictions in spectral data be resolved?

Contradictions often arise from impurities or isomeric mixtures . Strategies include:

- Cross-validation : Combining NMR, MS, and IR data to confirm functional groups.

- Crystallography : Single-crystal X-ray diffraction (e.g., using Mercury software) provides unambiguous structural confirmation .

- HPLC-PDA : To check purity and isolate isomers .

Advanced: What computational tools aid in structural analysis?

- Mercury CSD 2.0 : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonds in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) .

- Crippen/Joback Methods : Predict physicochemical properties (e.g., logP, solubility) using fragment-based approaches .

- PubChem/EPA DSSTox : Access computed stereochemical descriptors and toxicity profiles .

Advanced: How are structure-activity relationships (SAR) explored for derivatives?

SAR studies involve synthesizing analogs with modified substituents (e.g., pyrimidine amides) and evaluating biological activity. For example:

- Pyrimidine ring substitution (e.g., Cl, morpholino) enhances binding to targets like CCR4 receptors.

- N-Benzyl modifications (e.g., dichloro vs. methoxy) alter lipophilicity and bioavailability .

Basic: What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- Waste Disposal : Segregate halogenated waste for professional treatment .

Advanced: How to design experiments for scale-up synthesis?

- Reaction Optimization : Use DoE (Design of Experiments) to test solvent ratios, temperature, and catalyst loading.

- Process Analytical Technology (PAT) : Inline FTIR monitors reaction progress in real time.

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer scaling .

Advanced: What strategies mitigate nitro group reduction during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.